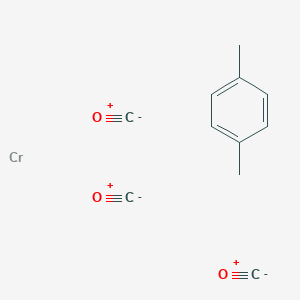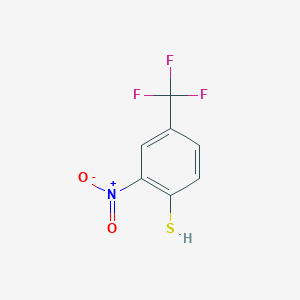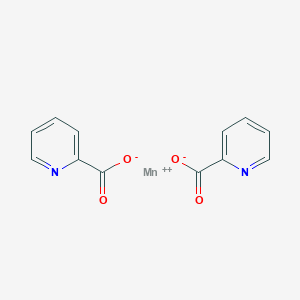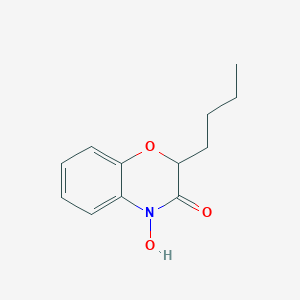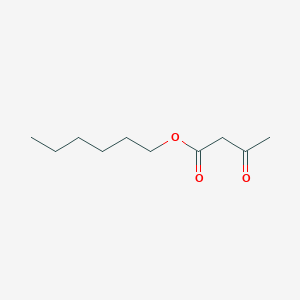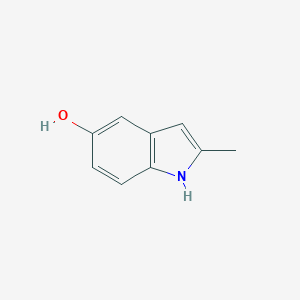
2-甲基-1H-吲哚-5-醇
概述
描述
Synthesis Analysis
The synthesis of indole derivatives, including 2-Methyl-1H-indol-5-ol, often involves multistep chemical processes. For example, the synthesis and structural evaluation of related indole compounds have been reported through methods like Diels-Alder cycloaddition, acid-catalyzed cyclization, and subsequent derivatization processes (Kukuljan, Kranjc, & Perdih, 2016). Another approach described involves manufacturing synthesis that can scale up production, highlighting the feasibility of large-scale manufacturing under optimized conditions (Huang, Zhang, Zhang, & Wang, 2010).
Molecular Structure Analysis
Detailed molecular structure analysis of indole derivatives, including studies on their electronic structure, hydrogen bonding, solvent effects, and spectral features, has been carried out using techniques such as density functional theory (DFT) and single-crystal X-Ray diffraction analysis. These studies provide insights into the ground state geometry, molecular properties, and intra- and inter-molecular interactions of compounds like 2-Methyl-1H-indol-5-ol (Srivastava et al., 2017).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, leading to the synthesis of complex molecules. For instance, the reactivity of such compounds has been explored in the context of forming carbazole and pyrrolo[2,3-b]indoles through domino reactions, highlighting their versatility in synthetic organic chemistry (Kawasaki et al., 2005).
科学研究应用
对映选择性合成:2-甲基-1H-吲哚-5-醇衍生物用于脂肪酶催化的动力学拆分,以实现N-取代吲哚的对映选择性合成,证明了其在生产对映体富集化合物中的重要性 (Borowiecki, Dranka, & Ochal, 2017).
认知障碍的药物开发:它是开发新型血清素6 (5-HT6)受体拮抗剂(如SUVN-502)的关键成分,显示出治疗阿尔茨海默病的潜力 (Nirogi 等,2017).
工艺化学和药物制剂:在早期临床药物开发中,2-甲基-1H-吲哚-5-醇衍生物在药物的合成设计和制剂中具有重要意义 (Abdel-Magid & Caron, 2006).
亲核反应性的研究:它用于研究吲哚的亲核反应性,帮助理解涉及吲哚结构的反应机理 (Lakhdar 等,2006).
制造合成:5-羟基-2-甲基-1H-吲哚(一种衍生物)的大规模制造合成说明了其工业适用性和大规模生产的可行性 (Huang, Zhang, Zhang, & Wang, 2010).
与金属离子的相互作用:对其与Zn(II)、Cd(II)和Pt(II)等金属离子的配合物进行的研究提供了其在开发抗炎药中的潜力的见解 (Dendrinou-Samara 等,1998).
新型合成大麻素:其衍生物存在于“合法兴奋剂”产品中,可能成为滥用的对象,因此需要研究以检测人尿液样本 (Mogler 等,2018).
抗菌和抗结核活性:2-甲基-1H-吲哚-5-醇的衍生物已被合成并测试其抗菌和抗结核活性,显示了其在开发新治疗剂中的重要性 (Akhaja & Raval, 2011).
未来方向
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that indole derivatives, including “2-Methyl-1H-indol-5-ol”, could be potential candidates for future drug development.
作用机制
Target of Action
2-Methyl-1H-indol-5-ol, like many indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives in general are known to interact with their targets, leading to various changes in the body . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . .
Result of Action
Indole derivatives in general have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
属性
IUPAC Name |
2-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWJZBVEVLTXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157978 | |
| Record name | 2-Methyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13314-85-7 | |
| Record name | 2-Methyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13314-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-indol-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

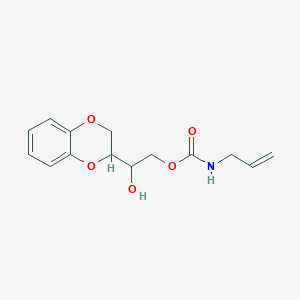


![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)


